Synthesis and characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.
Synthesis and characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, a valuable heterocyclic building block. The 1,2,5-oxadiazole (furazan) ring is a significant scaffold in medicinal chemistry and energetic materials due to its unique electronic properties and metabolic stability. The introduction of an α-bromoacetyl moiety provides a highly reactive electrophilic site, making the title compound a versatile intermediate for the synthesis of more complex molecular architectures. This document outlines a logical, multi-step synthetic pathway, methods for structural elucidation and purification, a discussion of the compound's chemical reactivity, and critical safety protocols for its handling.
Introduction and Significance
The 1,2,5-oxadiazole ring system is a nitrogen-rich heterocycle that has garnered significant attention in pharmaceutical research.[1][2] Its isosteric relationship with other five-membered rings, coupled with its high degree of stability and energetic nature, makes it a privileged structure in drug design.[1] The incorporation of this moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).
The target molecule, 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, is an α-haloketone. The reactivity of α-haloketones is well-established; they are potent alkylating agents due to the presence of two electron-withdrawing groups (the carbonyl and the halogen) that activate the α-carbon towards nucleophilic attack.[3][4] This dual functionality makes the title compound an ideal precursor for constructing a wide array of heterocyclic systems, such as thiazoles, imidazoles, and pyrroles, through well-known cyclocondensation reactions.[4][5] This guide proposes a robust synthetic strategy, details expected characterization data, and discusses the potential applications for this valuable synthetic intermediate.
Proposed Synthetic Strategy and Retrosynthesis
The synthesis of the acetyl precursor 3 can be envisioned from the cyclization of a suitable dioxime. A practical approach starts with the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime (1) to form 3,4-dimethyl-1,2,5-oxadiazole (2) .[6] Subsequent selective oxidation of one methyl group, followed by conversion to the acetyl group, provides the key intermediate 3 . The final step is the selective bromination at the α-carbon of the acetyl group to yield the target compound (4) .
Caption: Retrosynthetic analysis for the target compound.
Detailed Synthesis Protocol
This section details a proposed three-step synthesis. Each step is explained to provide insight into the experimental choices.
Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (2)
This procedure is adapted from established methods for forming the 1,2,5-oxadiazole ring from a dioxime precursor.[6] A continuous flow process is often recommended for large-scale synthesis to mitigate thermal hazards associated with the starting material and product.[6]
-
Methodology:
-
Prepare a solution of (2E,3E)-butane-2,3-dione dioxime (1) in an appropriate solvent (e.g., aqueous base).
-
Introduce the solution into a heated flow reactor. The base-mediated cyclization is exothermic and requires careful temperature control to maximize conversion and minimize decomposition.[1]
-
The residence time and temperature are optimized to ensure complete cyclization while preventing hydrolysis-based side products.
-
The reaction mixture is cooled post-reaction before work-up.
-
An extractive work-up is performed to isolate the product, 3,4-dimethyl-1,2,5-oxadiazole (2) , which can be used directly in the next step.
-
Step 2: Synthesis of 3-Acetyl-4-methyl-1,2,5-oxadiazole (3)
This step involves the conversion of a methyl group on the heterocyclic ring to an acetyl group. This can be achieved via oxidation to a carboxylic acid, followed by conversion to the ketone.
-
Methodology:
-
The crude 3,4-dimethyl-1,2,5-oxadiazole (2) is subjected to selective oxidation. A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.[6] Portion-wise addition of the oxidant is crucial to manage the high exothermicity of the reaction.[6] This yields 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.
-
The resulting carboxylic acid is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
The acid chloride is then reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate) or via a Weinreb ketone synthesis, to furnish the desired 3-acetyl-4-methyl-1,2,5-oxadiazole (3) .[8] The Weinreb amide approach is often preferred for its chemoselectivity and prevention of over-addition.[8]
-
The product is purified using column chromatography on silica gel.
-
Step 3: α-Bromination to Yield 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole (4)
This final step is a classic α-bromination of a ketone. The reaction is typically acid-catalyzed and proceeds via an enol intermediate.
-
Reagents and Equipment:
Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents Precursor 3 ~140.12 1.00 g 7.14 mmol 1.0 Bromine (Br₂) 159.81 0.38 mL 7.50 mmol 1.05 | Glacial Acetic Acid| 60.05 | 20 mL | - | - |
-
Detailed Protocol:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetyl-4-methyl-1,2,5-oxadiazole (3) (1.00 g, 7.14 mmol) in glacial acetic acid (20 mL).
-
Prepare a solution of bromine (0.38 mL, 7.50 mmol) in 5 mL of glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over 30 minutes. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole (4) .
-
Characterization and Structural Elucidation
The identity and purity of the final compound must be confirmed by a combination of spectroscopic methods. The expected data are extrapolated from known spectra of similar structures.[9][10][11]
Caption: Proposed multi-step synthesis workflow.
-
Physical Properties: Expected to be a crystalline solid or a viscous oil, with a color ranging from pale yellow to brown.
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) is expected around 1690-1710 cm⁻¹.
-
Another strong band for the lactonic carbonyl of the coumarin ring is expected around 1720-1740 cm⁻¹.
-
C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and for the methyl group (~2950 cm⁻¹).
-
The C-Br stretch will likely appear in the fingerprint region, below 700 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sharp singlet for the methylene protons (–CH₂Br) is expected around δ 4.5-4.8 ppm. A singlet for the methyl group (–CH₃) attached to the oxadiazole ring would appear around δ 2.5-2.7 ppm.
-
¹³C NMR: The carbonyl carbon of the ketone is expected around δ 185-190 ppm. The methylene carbon (–CH₂Br) should appear around δ 30-35 ppm. Signals corresponding to the carbons of the oxadiazole ring and the methyl group would also be present.
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
| Characterization Data | Expected Values |
| Appearance | Pale yellow solid or oil |
| IR (cm⁻¹) | ~1700 (C=O, ketone), ~1250 (C-O), ~650 (C-Br) |
| ¹H NMR (δ, ppm) | ~4.6 (s, 2H, CH₂Br), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | ~188 (C=O), ~155 (C-oxadiazole), ~33 (CH₂Br), ~10 (CH₃) |
| MS (m/z) | Molecular ion peaks showing Br isotope pattern (M⁺, M+2⁺) |
Chemical Reactivity and Applications
3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is a bifunctional molecule with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This makes it a powerful building block for heterocyclic synthesis.[3]
-
Hantzsch Thiazole Synthesis: Reaction with a thioamide will lead to the formation of a substituted aminothiazole ring, a common scaffold in medicinal chemistry.[4][5]
-
Synthesis of Imidazoles and Pyrroles: Condensation with amines and dicarbonyl compounds can be used to construct various imidazole and pyrrole derivatives.[4]
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides, carbanions) to introduce diverse functional groups.[3] This allows for its use as a linker or for the development of compound libraries.
Safety and Handling Precautions
Extreme caution must be exercised when handling α-haloketones and brominating agents.
-
Bromoacetyl Compounds: These are lachrymatory (tear-inducing) and are severe irritants to the skin, eyes, and respiratory tract.[12][13] They are also corrosive and can cause severe burns.[14][15]
-
Bromine (Br₂): A highly corrosive and toxic substance. It causes severe burns upon contact and is toxic upon inhalation.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[13][15]
-
Handling: Avoid all personal contact, including inhalation.[12] Never add water to reagents like bromoacetyl bromide, as a violent reaction can occur.[12][15] Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials like bases, oxidizing agents, and alcohols.[13]
-
Spill & Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15] For spills, use an inert absorbent material like sand or vermiculite for containment; do not use water.[15]
Conclusion
This guide presents a well-reasoned and scientifically grounded approach to the synthesis and characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. While a direct published procedure is absent, the proposed pathway relies on a series of high-yielding and well-understood chemical reactions. The resulting α-haloketone is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery and materials science. Strict adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.
References
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28, 2794–2805.
-
American Chemical Society Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.
-
Santa Cruz Biotechnology. Bromoacetyl bromide.
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
-
ChemicalBook. (2023). Bromoacetyl bromide - Safety Data Sheet.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BROMOACETYL BROMIDE.
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ResearchGate.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5084.
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 288-293.
- Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1253-1260.
-
Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11, 38743-38773.
-
Wikipedia. (n.d.). α-Halo ketone.
-
ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds.
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
-
Żarowska, B., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5933.
-
Kumar, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-273.
-
Al-Masoudi, N. A. L., et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry, 65(13), 1-10.
-
Al-Said, M. S., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(9), 10186-10201.
-
ResearchGate. (n.d.). Synthesis of 3-alkyl-4-aminofurazans.
-
PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole.
-
Ghotekar, S. K., et al. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences, 10(2), 1-8.
-
Al-Majedy, Y. K., et al. (2015). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 19(6), 684-702.
-
Ciesielska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794.
-
Indian Academy of Sciences. (n.d.). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins.
-
Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770.
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).
-
Balaha, M. F., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(12), 20658-20671.
-
PrepChem. (n.d.). Synthesis of 3-acetyl-4-hydroxycoumarin.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
